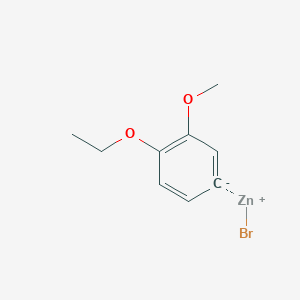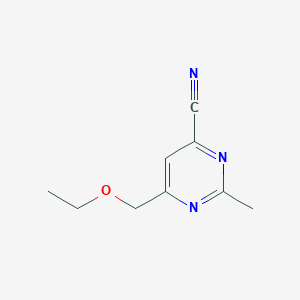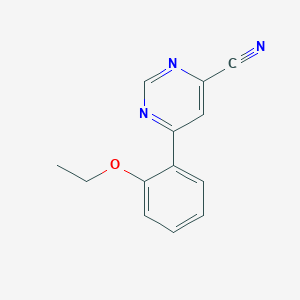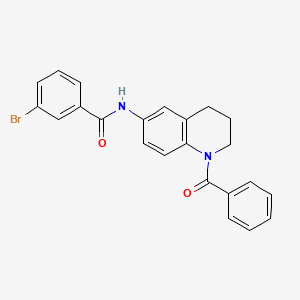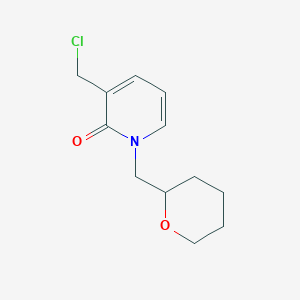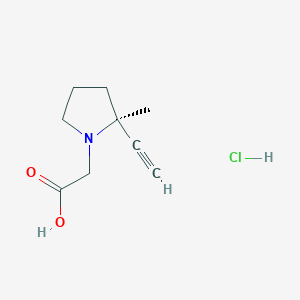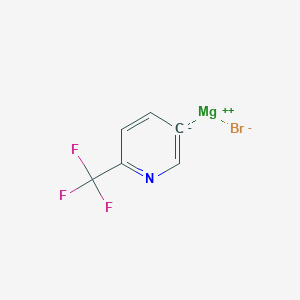
(6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide, 0.25 M in THF: is an organometallic compound used in various chemical reactions, particularly in the field of organic synthesis. This compound is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. The trifluoromethyl group attached to the pyridine ring enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide typically involves the reaction of 6-(Trifluoromethyl)pyridine with magnesium in the presence of a bromine source. The reaction is carried out in an anhydrous environment to prevent the highly reactive Grignard reagent from reacting with water. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the Grignard reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halogens in organic molecules.
Coupling Reactions: It can couple with other organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out at low temperatures to control the reactivity.
Substitution Reactions: Often involves halogenated organic compounds and is carried out in the presence of a catalyst.
Coupling Reactions: Usually involves palladium or nickel catalysts and is performed under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific substrates used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide is used as a building block for the synthesis of various fluorinated organic compounds. Its high reactivity makes it suitable for creating complex molecular architectures.
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of drugs, making this compound valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce trifluoromethyl groups into organic molecules is particularly useful in the development of high-performance materials.
Mécanisme D'action
The mechanism of action of (6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. The trifluoromethyl group enhances the nucleophilicity of the compound, making it highly reactive towards a variety of electrophiles. This reactivity is exploited in various synthetic transformations to create new carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
- (4-(Trifluoromethyl)phenyl)magnesium bromide
- (2-(Trifluoromethyl)phenyl)magnesium bromide
- (3-(Trifluoromethyl)phenyl)magnesium bromide
Comparison: Compared to these similar compounds, (6-(Trifluoromethyl)pyridin-3-yl)magnesium bromide offers unique reactivity due to the presence of the pyridine ring. The nitrogen atom in the pyridine ring can coordinate with metals and other electrophiles, providing additional pathways for chemical reactions. This makes it a versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.
Propriétés
Formule moléculaire |
C6H3BrF3MgN |
|---|---|
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
magnesium;6-(trifluoromethyl)-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C6H3F3N.BrH.Mg/c7-6(8,9)5-3-1-2-4-10-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
GRIXRHBNFCNFLJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=NC=[C-]1)C(F)(F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14881702.png)
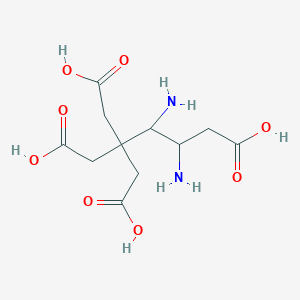
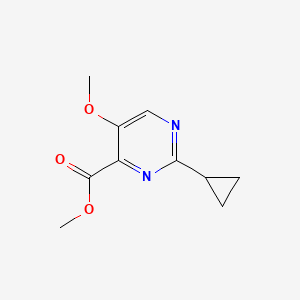
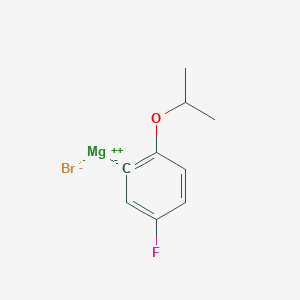
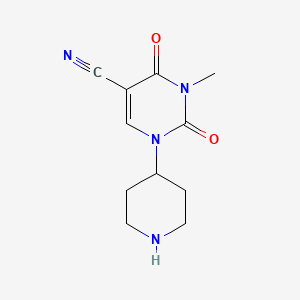
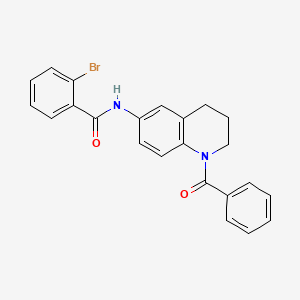
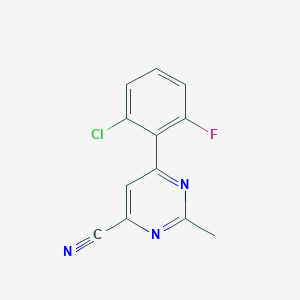
![(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14881749.png)
